molecular formula C8H4ClNO3 B1219042 4-Chloro-7-nitrobenzofuran CAS No. 76054-80-3

4-Chloro-7-nitrobenzofuran

Cat. No. B1219042
CAS RN: 76054-80-3
M. Wt: 197.57 g/mol
InChI Key: SPBKEYGNLBGTTJ-UHFFFAOYSA-N
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Description

4-Chloro-7-nitrobenzofurazan (NBD-chloride) is a fluorescence assay reagent used to label free sulfhydryls and N-terminals within proteins . It is also used as an enzyme inhibitor and as a trapping agent for cysteine sulfenic acid . This reagent is used to label peptides, proteins, and other biomolecules .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-nitrobenzofurazan has been studied using various spectroscopic techniques . The compound has been analyzed using 4 NMR, 9 FTIR, 3 Raman, and 2 MS (GC) spectra .


Chemical Reactions Analysis

4-Chloro-7-nitrobenzofurazan reacts with amines to give one of two products, or a mixture, depending on the concentration of amine . At low concentrations of unprotonated amine, the normal replacement of the chlorine occurs .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-7-nitrobenzofurazan include a molecular weight of 199.55 g/mol . It is soluble in chloroform at 50 mg/mL, and appears clear to slightly hazy, faintly yellow to yellow . Its melting point is 97-99°C (lit.) .

Scientific Research Applications

Analytical Techniques

4-Chloro-7-nitrobenzofuran, also known as NBD-Cl, is extensively utilized in spectrophotometry and spectrofluorimetry for analyzing pharmaceuticals containing amine groups. It serves as a fluorogenic and chromogenic reagent, enabling the determination of drugs in pharmaceutical and real samples with high precision and sensitivity (Elbashir, Suliman, & Aboul‐Enein, 2011).

Synthesis of Heterocyclic Scaffolds

4-Chloro-7-nitrobenzofuran is a key starting material in heterocyclic oriented synthesis (HOS). Its application in the solid-phase synthesis of various heterocyclic scaffolds, such as benzimidazoles and quinoxalinones, is significant in drug discovery due to the importance of these heterocycles in current pharmacology (Křupková, Funk, Soural, & Hlaváč, 2013).

Nucleophilic Substitution Reactions

The compound demonstrates interesting reactivity patterns in nucleophilic substitution reactions. This includes the formation of various 4-aryloxy-7-nitrobenzofurazan derivatives when reacted with phenoxide anions in the presence of crown ethers, which has implications in the synthesis of novel organic compounds (Bem et al., 2003).

Diels–Alder Reactions

4-Chloro-7-nitrobenzofuran exhibits pericyclic reactivity as a Diels–Alder reagent. This characteristic is exploited to access highly functionalized naphthofurazans, which are valuable in the synthesis of complex organic molecules (Vichard, Alvey, & Terrier, 2001).

Molecular Salts and Cocrystals

Research on 4-Chloro-7-nitrobenzofuran has extended into the study of its molecular salts and cocrystals, particularly focusing on their structural characterization and potential applications in the pharmaceutical field (Oruganti et al., 2017).

Fluorescent Probes

NBD-Cl is also widely applied as a fluorescent tagging reagent in biochemistry. It has been used effectively for staining biological samples and for the development of fluorescent nanoparticles, showcasing its versatility as a probe in various biochemical and analytical applications (Annenkov et al., 2015).

Safety And Hazards

4-Chloro-7-nitrobenzofurazan can cause skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319) . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed . In case of contact, immediate medical attention is advised .

properties

IUPAC Name

4-chloro-7-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-6-1-2-7(10(11)12)8-5(6)3-4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBKEYGNLBGTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226957
Record name 4-Chloro-7-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-nitrobenzofuran

CAS RN

76054-80-3
Record name 4-Chloro-7-nitrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076054803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-7-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
F Hassan - 1994 - pesquisa.bvsalud.org
A simple and selective colorimetric method for the quantification of D-penicillamine in the presence of some penicillin preparations, common penicillin degradation products, EDTA and …
Number of citations: 0 pesquisa.bvsalud.org
S van Heyningen - European Journal of Biochemistry, 1982 - search.ebscohost.com
… 1, Cholera toxin has been labelled with the fluorescent probe 4-chloro-7-nitrobenzofuran (Nbf-Cl) in both subunils, and the labelled subunits sepat-aled by gel-pertneation. They …
Number of citations: 16 search.ebscohost.com
DA Yurek, MS Kuo, GP Li - Journal of Chromatography A, 1990 - Elsevier
Lincomycin’, a clinically important antibiotic produced by Streptomyces lincolnensis, consists of a unique aminooctose moiety, a-methylthiolincosaminide(MTL), attached via ar, amide …
Number of citations: 1 www.sciencedirect.com
M Shipton, T Stuchbury, K Brocklehurst - Biochemical Journal, 1976 - portlandpress.com
1. 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (Nbd chloride) was used as a reactivity probe to characterize the active centres of papin (EC 3.4.22.2), ficin (EC 3.4.22.3) and bromelain (EC …
Number of citations: 39 portlandpress.com
XIE Shijie, Y Zecheng, Z Zhou, LIN Yahui, SU Baoman… - 2020 - html.rhhz.net
… The methylated arginine-extracted resin beads were added into a mixed solution of 4-chloro-7-nitrobenzofuran acetonitrile solution and alkaline sodium borate solution (pH=10. 5) for …
Number of citations: 2 html.rhhz.net
PK Working, S Meizel - Journal of Biological Chemistry, 1981 - Elsevier
… N,N'-Dicyclohexylcarbodiimide and 4-chloro-7-nitrobenzofuran, inhibitors of the mitochondrial proton-translocating ATPase, dissipated the proton concentration gradient when FCCP …
Number of citations: 28 www.sciencedirect.com
DK Apps, JG Pryde, R Sutton, JH Phillips - Biochemical Journal, 1980 - portlandpress.com
… -ethanesulphonate; Mes, 4-morpholine-ethanesulphonate; Nbf-Cl, 4-chloro-7-nitrobenzofuran. … Ouabain, phlorizin, 4-chloro-7-nitrobenzofuran and ATP were from Sigma. Triethyltin …
Number of citations: 88 portlandpress.com
AF El-Yazbi, MM Wagih, F Ibrahim, MA Barary - Journal of fluorescence, 2016 - Springer
… Topiramate and Levetiracetam were determined separately by derivatization using 4-Chloro-7-nitrobenzofuran-2-oxo-1,3-diazole (NBD-Cl) and measured spectrofluorimetrically. The …
Number of citations: 23 link.springer.com
S Tosunoǧlu, L Ersoy - Analyst, 1995 - pubs.rsc.org
An isocratic reversed-phase column liquid chromatographic assay for baclofen was developed. Prior to analysis, derivatization of urine or deproteinized plasma with 4-chloro-7-…
Number of citations: 46 pubs.rsc.org
L Yu, JM Davis - Electrophoresis, 1995 - Wiley Online Library
… However, the model describes the dispersion of 1-nitropyrene, pyrene, perylene, and the 4-chloro7-nitrobenzofuran (NBD) derivative of cyclohexylamine only at low Es; for these …

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